N-cyclopropyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
Overview
Description
N-cyclopropyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is a useful research compound. Its molecular formula is C16H19FN4S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.13144596 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Properties
N-cyclopropyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea derivatives have been studied for their potential in cancer treatment. Pyrazole derivatives, closely related to this compound, have been synthesized and evaluated for their anticancer properties. These compounds, including pyrazolyl thiourea derivatives, have shown the ability to induce apoptosis and necrosis in human cancer cells, and they affect the expression of genes involved in apoptosis, the cell cycle, and xenobiotic metabolism (Nițulescu et al., 2015). Another study on novel fluoro-substituted benzopyrans showed anti-lung cancer activity, highlighting the potential of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).
Antimicrobial Activity
Compounds related to this compound have shown promise as antimicrobial agents. A study on thiopyrimidine and thiazolopyrimidine derivatives starting from 2,6-dibenzylidene-3-methylcyclohexanone reported these compounds possessing antimicrobial activities (Hawas et al., 2012). Moreover, novel thiazole derivatives incorporating a pyridine moiety, synthesized from reactions involving thiourea, have been evaluated for their antimicrobial properties, showing significant activity against various bacterial and fungal strains (Khidre et al., 2021).
Bioactive Compounds Synthesis
This compound derivatives can be integral in synthesizing various bioactive compounds. For example, the synthesis of new N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives and related fused ring compounds showed promising herbicidal and fungicidal activities, indicating the utility of such compounds in agricultural applications (Tian et al., 2009).
Crystallographic and Vibrational Studies
The structural and vibrational properties of compounds similar to this compound have been a focus of research. Studies involving X-ray diffraction and vibrational spectroscopy have been conducted to understand the molecular structure and properties of similar thiourea derivatives, which can provide insights into their potential applications in various fields (Saeed et al., 2010).
Apoptotic Effects in Cancer Research
Research has also focused on the synthesis and evaluation of pyrazole derivatives, including those similar to this compound, for their apoptotic effects in cancer cell lines. These compounds have shown potential in inducing apoptosis in various cancer cells, making them candidates for further research in cancer therapy (Liu et al., 2019).
Properties
IUPAC Name |
1-cyclopropyl-3-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4S/c1-10-15(19-16(22)18-14-7-8-14)11(2)21(20-10)9-12-3-5-13(17)6-4-12/h3-6,14H,7-9H2,1-2H3,(H2,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAXBNQSMQICMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=S)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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